molecular formula C10H10ClN5 B1615678 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine CAS No. 30355-60-3

6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine

Cat. No. B1615678
CAS RN: 30355-60-3
M. Wt: 235.67 g/mol
InChI Key: ZEXYPLRLARKYLF-UHFFFAOYSA-N
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Description

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “6-(Chloromethyl)” and “N-Phenyl” parts suggest that it has a chloromethyl group and a phenyl group attached to the triazine ring .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, chloromethylation is a common reaction in organic chemistry. It typically involves the reaction of an aromatic ring with formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride .


Molecular Structure Analysis

Triazines are planar and aromatic. They have a ring structure composed of three carbon atoms and three nitrogen atoms. The chloromethyl and phenyl groups attached to the triazine ring would likely affect its electronic properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, chloromethyl groups in general are quite reactive. They can undergo various reactions such as SN2 substitutions or additions to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors that could influence these properties include the presence and position of the chloromethyl and phenyl groups .

Scientific Research Applications

Synthesis of Pyrazolo[3,4-d]pyrimidines

This compound serves as a precursor in the synthesis of pyrazolo[3,4-d]pyrimidines, which are analogs of purines and exhibit a range of biological activities. These activities include anti-inflammatory, antiproliferative, and antifungal properties . The chloromethyl group in the compound facilitates nucleophilic substitution reactions that are pivotal in the creation of these pyrimidine derivatives.

Development of Hypercrosslinked Polymers (HCPs)

The chloromethyl group is also instrumental in the synthesis of hypercrosslinked polymers. These polymers have a wide range of applications due to their high surface area and porosity, which make them suitable for gas storage, carbon capture, and the removal of pollutants .

Antibacterial and Anticancer Activity

Functionally substituted pyrazolo[3,4-d]pyrimidines, derived from this compound, have shown promising antibacterial and anticancer activities. This is due to the ability to introduce various functional groups that can interact with biological targets .

Catalysis

The compound can act as a catalyst in chloromethylation reactions of aromatic compounds, leading to the production of fine chemicals and pharmaceuticals. This is particularly important in the synthesis of compounds with high specificity and activity .

Drug Delivery Systems

Due to its structural versatility, the compound can be modified to create drug delivery systems. These systems can be tailored to release therapeutic agents in a controlled manner, targeting specific sites within the body .

Sensing and Detection

The compound’s derivatives can be functionalized to develop sensors for detecting various biological and chemical substances. This is crucial in environmental monitoring and diagnostics .

Molecular Separation

The compound’s ability to form polymers with specific pore sizes makes it suitable for applications in molecular separation. This includes the purification of compounds and the separation of mixtures based on molecular size .

Antiviral and Analgesic Activity

Derivatives of this compound have been reported to exhibit antiviral and analgesic activities. This opens up possibilities for the development of new medications for the treatment and management of viral infections and pain .

Safety and Hazards

Chloromethyl groups can be hazardous. They are often associated with severe skin burns and eye damage. They can also be toxic if inhaled .

properties

IUPAC Name

6-(chloromethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5/c11-6-8-14-9(12)16-10(15-8)13-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXYPLRLARKYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275127
Record name 6-(Chloromethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine

CAS RN

30355-60-3
Record name 30355-60-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89736
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Chloromethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(chloromethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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